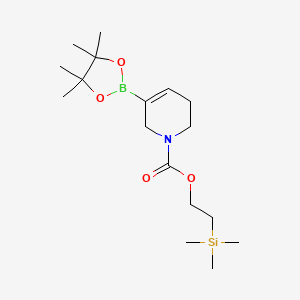![molecular formula C19H23N3O3 B3326056 Lacosamide impurity I [EP] CAS No. 2295925-90-3](/img/structure/B3326056.png)
Lacosamide impurity I [EP]
Übersicht
Beschreibung
Lacosamide impurity I [EP], also known as (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide, is a compound related to Lacosamide, an antiepileptic drug . It is used as a reference standard in laboratory tests .
Synthesis Analysis
An improved synthesis of Lacosamide with high purity has been developed. Critical parameters of each step were identified as well as the impurities generated .Molecular Structure Analysis
The molecular formula of Lacosamide impurity I [EP] is C19H23N3O3, and its molecular weight is 341.4 . The IUPAC name is (2R)-N-Benzyl-2-[(benzylcarbamoyl)amino]-3-methoxypropanamide .Chemical Reactions Analysis
The key step in the synthesis of Lacosamide is the stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .Physical And Chemical Properties Analysis
Lacosamide impurity I [EP] is a pharmaceutical primary standard. It is stored at a temperature of 2-8°C . The InChI key is ZEWWJSJMNBJIKR-CYBMUJFWSA-N .Wirkmechanismus
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Pharmacokinetics
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations studied . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of Lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes, leading to a decrease in the frequency of seizures . This makes Lacosamide a potent anticonvulsant compound .
Action Environment
The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach . Additionally, its metabolism and elimination can be influenced by the function of the liver and kidneys . Therefore, care should be taken when using Lacosamide in patients with renal or hepatic impairment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-N-benzyl-2-(benzylcarbamoylamino)-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-14-17(18(23)20-12-15-8-4-2-5-9-15)22-19(24)21-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,23)(H2,21,22,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCXWSUNHXERLO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide | |
CAS RN |
2295925-90-3 | |
| Record name | (2R)-N-Benzyl-2-((benzylcarbamoyl)amino)-3-methoxypropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2295925903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-N-BENZYL-2-((BENZYLCARBAMOYL)AMINO)-3-METHOXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T4GA2BW58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)





